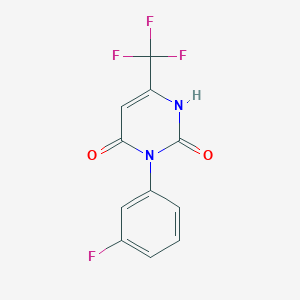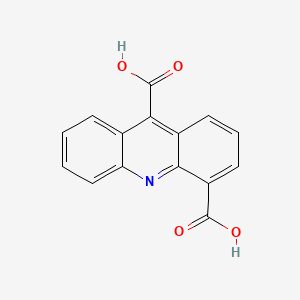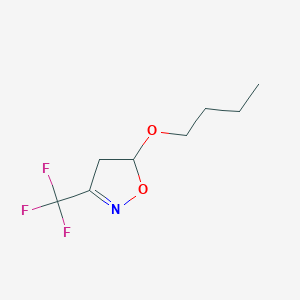![molecular formula C10H15N3O3 B12916083 Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]- CAS No. 61194-83-0](/img/structure/B12916083.png)
Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a nitro group, a methyl group, and a pyrrolidin-1-yl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole typically involves the reaction of 3-methyl-4-nitroisoxazole with 2-(pyrrolidin-1-yl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The isoxazole ring can participate in electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the isoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: 3-Methyl-4-amino-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole.
Substitution: Various substituted isoxazoles depending on the electrophile used.
Hydrolysis: Breakdown products including carboxylic acids and amines.
科学研究应用
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
The mechanism of action of 3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidin-1-yl ethyl group can enhance binding affinity to certain biological targets. The isoxazole ring provides structural stability and contributes to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
3-Methyl-4-nitroisoxazole: Lacks the pyrrolidin-1-yl ethyl group, making it less bioactive.
4-Nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole: Similar structure but without the methyl group, which can affect its chemical properties and reactivity.
3-Methyl-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole:
Uniqueness
3-Methyl-4-nitro-5-(2-(pyrrolidin-1-yl)ethyl)isoxazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of the nitro group, methyl group, and pyrrolidin-1-yl ethyl group makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
61194-83-0 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
3-methyl-4-nitro-5-(2-pyrrolidin-1-ylethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-8-10(13(14)15)9(16-11-8)4-7-12-5-2-3-6-12/h2-7H2,1H3 |
InChI 键 |
XHRLMOQZPUZSAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
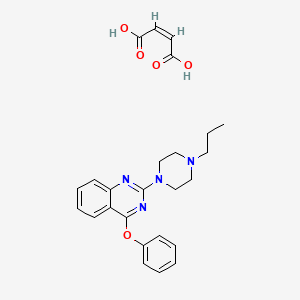

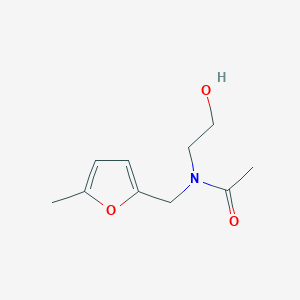
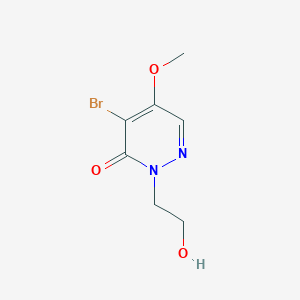
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
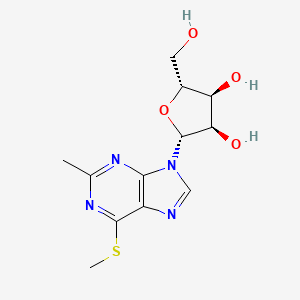
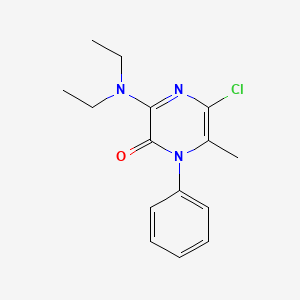
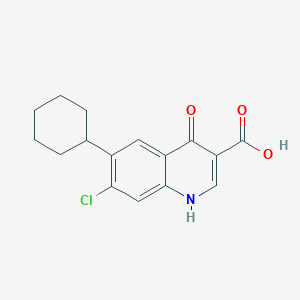
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
